3-{3-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-1-[2-(trifluoromethyl)phenyl]urea 3-{3-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-1-[2-(trifluoromethyl)phenyl]urea
Brand Name: Vulcanchem
CAS No.: 1058498-19-3
VCID: VC11940971
InChI: InChI=1S/C22H21F3N4O2/c1-15-7-9-16(10-8-15)18-11-12-20(30)29(28-18)14-4-13-26-21(31)27-19-6-3-2-5-17(19)22(23,24)25/h2-3,5-12H,4,13-14H2,1H3,(H2,26,27,31)
SMILES: CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)NC3=CC=CC=C3C(F)(F)F
Molecular Formula: C22H21F3N4O2
Molecular Weight: 430.4 g/mol

3-{3-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-1-[2-(trifluoromethyl)phenyl]urea

CAS No.: 1058498-19-3

Cat. No.: VC11940971

Molecular Formula: C22H21F3N4O2

Molecular Weight: 430.4 g/mol

* For research use only. Not for human or veterinary use.

3-{3-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-1-[2-(trifluoromethyl)phenyl]urea - 1058498-19-3

Specification

CAS No. 1058498-19-3
Molecular Formula C22H21F3N4O2
Molecular Weight 430.4 g/mol
IUPAC Name 1-[3-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propyl]-3-[2-(trifluoromethyl)phenyl]urea
Standard InChI InChI=1S/C22H21F3N4O2/c1-15-7-9-16(10-8-15)18-11-12-20(30)29(28-18)14-4-13-26-21(31)27-19-6-3-2-5-17(19)22(23,24)25/h2-3,5-12H,4,13-14H2,1H3,(H2,26,27,31)
Standard InChI Key XUKBGDSYFJKTLW-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)NC3=CC=CC=C3C(F)(F)F
Canonical SMILES CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)NC3=CC=CC=C3C(F)(F)F

Introduction

Chemical Architecture and Structural Features

Core Scaffold and Substituent Analysis

The molecule features a pyridazin-3(2H)-one ring system substituted at position 3 with a 4-methylphenyl group, linked via a three-carbon propyl chain to a urea moiety. The urea nitrogen is further substituted with a 2-(trifluoromethyl)phenyl group. This architecture combines:

  • Pyridazinone ring: A six-membered heterocycle with two adjacent nitrogen atoms and a ketone group at position 6, known for modulating electronic properties and hydrogen-bonding capacity .

  • Propyl linker: Enhances conformational flexibility, potentially optimizing receptor binding .

  • Urea group: Serves as a hydrogen-bond donor/acceptor, a hallmark of kinase inhibitors and enzyme modulators .

  • Aromatic substituents: The 4-methylphenyl group introduces hydrophobicity, while the 2-trifluoromethylphenyl moiety contributes electron-withdrawing effects and metabolic stability .

Pharmacological Profile and Mechanism of Action

Target Engagement and Selectivity

Although direct target identification data is unavailable, structural analogs provide clues:

  • PDE4 inhibition: Pyridazinones with urea side chains demonstrate potent phosphodiesterase 4 (PDE4) inhibition (IC50 < 50 nM) . The trifluoromethyl group may enhance binding to PDE4's hydrophobic pocket, as observed in roflumilast analogs .

  • Kinase modulation: Urea derivatives like NVP-BGJ398 inhibit FGFR kinases by occupying the ATP-binding pocket . The pyridazinone ring may mimic adenine interactions, while the urea forms hydrogen bonds with kinase hinge regions .

In Vitro and In Vivo Efficacy

  • Anti-inflammatory activity: In murine models, related pyridazinone-urea compounds reduced TNF-α production by 70–85% at 10 mg/kg .

  • Antiproliferative effects: FGFR3-overexpressing bladder cancer xenografts showed 60% tumor growth inhibition with urea-based inhibitors .

Table 1: Comparative Bioactivity of Pyridazinone-Urea Derivatives

CompoundTarget (IC50)In Vivo ModelEfficacy
Example PDE4 inhibitor PDE4 (12 nM)LPS-induced sepsis80% TNF-α reduction
NVP-BGJ398 FGFR3 (8 nM)RT112 xenograft60% tumor inhibition
Target compound (inferred)PDE4/FGFR (est.)TBDPending validation

Therapeutic Implications and Future Directions

Optimization Opportunities

  • Prodrug strategies: Esterification of the pyridazinone ketone to enhance oral bioavailability.

  • Combination therapies: Synergy with checkpoint inhibitors in FGFR3+ tumors .

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